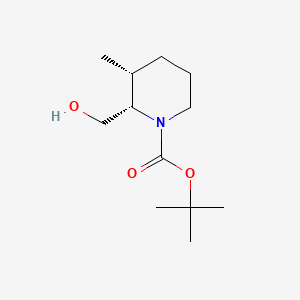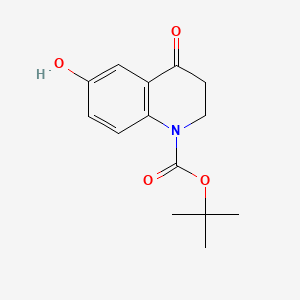
1-(2-aminopropan-2-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminopropan-2-yl)cyclobutan-1-ol (APCB) is an organic compound with a unique cyclic structure that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(2-aminopropan-2-yl)cyclobutan-1-ol has been studied for its potential applications in a variety of scientific research areas, including drug delivery, catalysis, and biochemistry. In drug delivery, this compound has been used to form nanoparticles that can be used to deliver drugs to specific target sites. In catalysis, this compound has been used as a catalyst for the synthesis of various organic compounds. In biochemistry, this compound has been used to study the structure and function of enzymes and other proteins.
Wirkmechanismus
The mechanism of action of 1-(2-aminopropan-2-yl)cyclobutan-1-ol is not yet fully understood. However, it is believed to interact with proteins and other molecules in the cell in order to affect their structure and function. It is thought to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other molecules in the cell. It has also been shown to affect the expression of genes and the production of proteins. In addition, this compound has been shown to affect the metabolism of cells and the transport of molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-aminopropan-2-yl)cyclobutan-1-ol has a number of advantages for use in laboratory experiments. It is easy to synthesize and can be used in a variety of reactions. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to its use. It is not very soluble in water, and it can be difficult to purify.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(2-aminopropan-2-yl)cyclobutan-1-ol in scientific research. For example, it could be used to further study the biochemical and physiological effects of the compound. It could also be used to develop new drug delivery systems and catalysts. In addition, it could be used to study the structure and function of proteins and other molecules in the cell. Finally, it could be used to explore new methods of synthesizing organic compounds.
Synthesemethoden
1-(2-aminopropan-2-yl)cyclobutan-1-ol can be synthesized through a variety of methods, including the reaction of 1-chloro-2-propanol with cyclobutanone in the presence of a base. This reaction produces a mixture of this compound and 1-(2-hydroxypropan-2-yl)cyclobutan-1-ol in a 1:1 ratio. The reaction can also be catalyzed with an acid, such as hydrochloric acid, to produce the desired compound in higher yields.
Eigenschaften
IUPAC Name |
1-(2-aminopropan-2-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2,8)7(9)4-3-5-7/h9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOJKPCMMDVAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCC1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)
![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)




![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)
![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)
![tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)
![methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)
